molecular formula C11H8N2 B13113406 2-Ethynylquinolin-6-amine

2-Ethynylquinolin-6-amine

Cat. No.: B13113406
M. Wt: 168.19 g/mol
InChI Key: SHTRAOLPEDGFNB-UHFFFAOYSA-N
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Description

2-Ethynylquinolin-6-amine is a quinoline derivative featuring an ethynyl group (-C≡CH) at the 2-position and an amine (-NH₂) at the 6-position of the quinoline scaffold. The ethynyl moiety is notable for its role in click chemistry and cross-coupling reactions, enabling further functionalization for drug discovery or material science applications .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-ethynylquinolin-6-amine

InChI

InChI=1S/C11H8N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h1,3-7H,12H2

InChI Key

SHTRAOLPEDGFNB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 2-Ethynylquinolin-6-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with amino and substituent groups at various positions exhibit diverse chemical, physical, and biological properties. Below is a detailed comparison of 2-Ethynylquinolin-6-amine with structurally related compounds:

Structural and Functional Group Variations

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Substituents: Bromo at C6, anilino group at C4 with a difluoromethylphenyl moiety. Synthesis: One-step protocol via refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline, yielding 83% . Applications: Used in rapid library development for chemical probes targeting kinase inhibition or protein-protein interactions .

3-(P-Tolylimino)methyl-2-chloroquinoline-6-amine Substituents: Chloro at C2, imino-linked p-tolyl group at C3, amine at C6. Synthesis: Condensation of 6-amino-2-chloroquinoline-3-carbaldehyde with p-toluidine in methanol/acetic acid, followed by crystallization .

4-(Benzyloxy)-2-methylquinolin-6-amine Substituents: Benzyloxy at C4, methyl at C2, amine at C6. Applications: Lab-scale research compound; benzyloxy groups often improve lipophilicity and blood-brain barrier penetration .

6-Ethyl-2-methylquinolin-4-amine Substituents: Ethyl at C6, methyl at C2, amine at C4.

6,7-Dimethoxyquinolin-4-amine Substituents: Methoxy groups at C6 and C7, amine at C4. Properties: Methoxy groups enhance solubility and electron-donating capacity, useful in optoelectronic materials .

5-Ethyl-6-methoxyquinolin-8-amine Substituents: Ethyl at C5, methoxy at C6, amine at C7. Synthesis: Multi-step route involving ethylation and methoxylation; structural analogs are explored in antimalarial research .

Key Comparative Insights

  • Reactivity: The ethynyl group in this compound offers distinct reactivity for alkyne-azide cycloaddition (click chemistry) or palladium-catalyzed cross-coupling, unlike inert substituents (e.g., methyl, methoxy) in other derivatives .
  • Synthetic Efficiency: One-step methods (e.g., 83% yield for the bromo-anilino derivative ) contrast with multi-step routes for methoxy/ethyl analogs .
  • Biological Relevance: Anilino and imino groups (e.g., in and ) are linked to kinase inhibition, whereas ethynyl groups may enable targeted drug conjugate synthesis .

Data Table: Comparative Overview of Quinoline Derivatives

Compound Name Substituents Synthesis Yield Key Properties/Applications References
This compound C2: Ethynyl; C6: NH₂ N/A Click chemistry intermediate
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C6: Br; C4: Anilino (difluoromethyl) 83% Kinase probe development
3-(P-Tolylimino)methyl-2-chloroquinoline-6-amine C2: Cl; C3: Imino-p-tolyl; C6: NH₂ Moderate Fluorescence/Metal chelation
4-(Benzyloxy)-2-methylquinolin-6-amine C4: Benzyloxy; C2: CH₃; C6: NH₂ N/A Lipophilicity enhancement
6,7-Dimethoxyquinolin-4-amine C6/C7: OCH₃; C4: NH₂ N/A Solubility/optoelectronics
5-Ethyl-6-methoxyquinolin-8-amine C5: C₂H₅; C6: OCH₃; C8: NH₂ N/A Antimalarial research

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